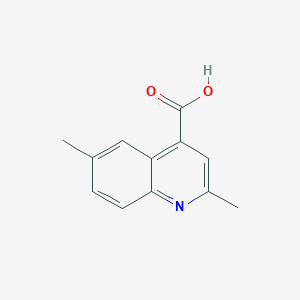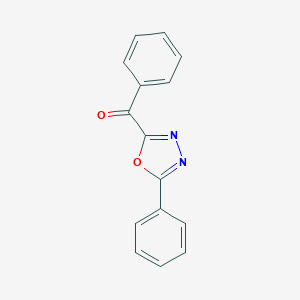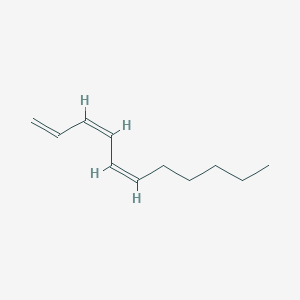
(Z,Z)-Undeca-1,3,5-triene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z,Z)-Undeca-1,3,5-triene is a hydrocarbon compound that has gained significant attention in scientific research due to its unique chemical properties and potential applications. This compound is a conjugated diene, which means that it contains alternating double bonds along its carbon chain. It has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in the field of chemistry and biology.
Mechanism Of Action
The mechanism of action of (Z,Z)-Undeca-1,3,5-triene involves its ability to undergo various chemical reactions due to the presence of alternating double bonds along its carbon chain. It can undergo addition reactions with electrophilic reagents, such as hydrogen halides and halogens, to form halogenated derivatives. It can also undergo Diels-Alder reactions with dienophiles to form cyclohexenes. In addition, (Z,Z)-Undeca-1,3,5-triene can undergo oxidation reactions to form various functional groups, such as aldehydes and carboxylic acids.
Biochemical And Physiological Effects
(Z,Z)-Undeca-1,3,5-triene has been studied for its potential biochemical and physiological effects. It has been shown to have antioxidant properties and can scavenge free radicals in vitro. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, (Z,Z)-Undeca-1,3,5-triene has been studied for its potential anti-inflammatory and analgesic effects.
Advantages And Limitations For Lab Experiments
(Z,Z)-Undeca-1,3,5-triene has several advantages and limitations for lab experiments. It is a stable compound that can be synthesized with high yields and purity using various methods. It can also undergo various chemical reactions, making it a versatile building block in organic synthesis. However, (Z,Z)-Undeca-1,3,5-triene is a highly reactive compound that can undergo polymerization and oxidation reactions, which can limit its use in certain experiments. In addition, its low solubility in water can make it difficult to work with in aqueous solutions.
Future Directions
There are several future directions for research on (Z,Z)-Undeca-1,3,5-triene. One potential area of research is the development of new synthetic methods for (Z,Z)-Undeca-1,3,5-triene and its derivatives. Another area of research is the investigation of its potential applications in coordination chemistry and catalysis. In addition, (Z,Z)-Undeca-1,3,5-triene could be studied further for its potential therapeutic applications, such as its anti-cancer and anti-inflammatory effects. Finally, (Z,Z)-Undeca-1,3,5-triene could be used as a model compound in theoretical studies to investigate the electronic and structural properties of conjugated dienes.
Synthesis Methods
(Z,Z)-Undeca-1,3,5-triene can be synthesized using several methods, including the Wittig reaction, Horner-Wadsworth-Emmons reaction, and McMurry coupling. The Wittig reaction involves the reaction between an aldehyde or a ketone and a phosphonium ylide to form an alkene. The Horner-Wadsworth-Emmons reaction involves the reaction between an aldehyde or a ketone and a phosphonate to form an alkene. The McMurry coupling involves the reaction between two ketones or aldehydes in the presence of a reducing agent to form an alkene. These methods have been used to synthesize (Z,Z)-Undeca-1,3,5-triene with high yields and purity.
Scientific Research Applications
(Z,Z)-Undeca-1,3,5-triene has been extensively studied for its potential applications in scientific research. It has been used as a building block in the synthesis of various organic molecules, including natural products and pharmaceuticals. It has also been studied for its potential use as a ligand in coordination chemistry and as a catalyst in organic reactions. In addition, (Z,Z)-Undeca-1,3,5-triene has been used as a model compound in theoretical studies to investigate the electronic and structural properties of conjugated dienes.
properties
CAS RN |
19883-26-2 |
|---|---|
Product Name |
(Z,Z)-Undeca-1,3,5-triene |
Molecular Formula |
C11H18 |
Molecular Weight |
150.26 g/mol |
IUPAC Name |
(3Z,5Z)-undeca-1,3,5-triene |
InChI |
InChI=1S/C11H18/c1-3-5-7-9-11-10-8-6-4-2/h3,5,7,9,11H,1,4,6,8,10H2,2H3/b7-5-,11-9- |
InChI Key |
JQQDKNVOSLONRS-CXHWBCNXSA-N |
Isomeric SMILES |
CCCCC/C=C\C=C/C=C |
SMILES |
CCCCCC=CC=CC=C |
Canonical SMILES |
CCCCCC=CC=CC=C |
Other CAS RN |
19883-26-2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



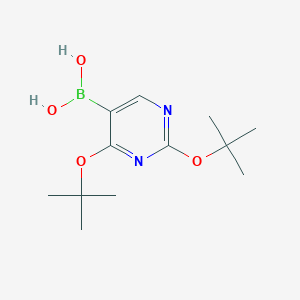
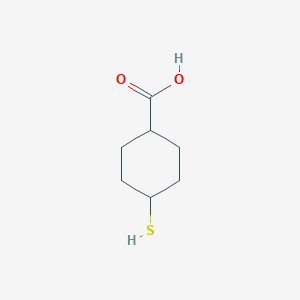
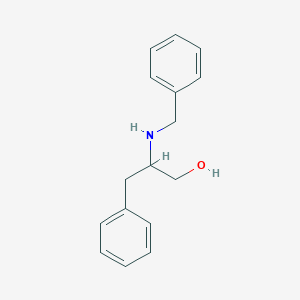
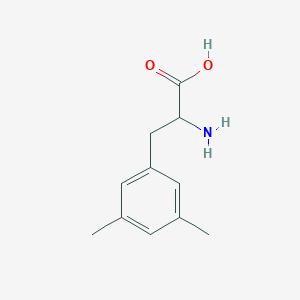
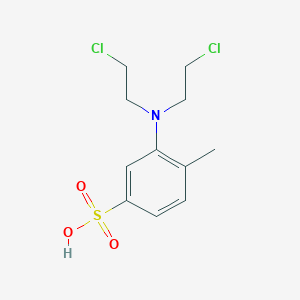
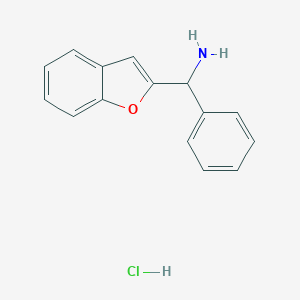
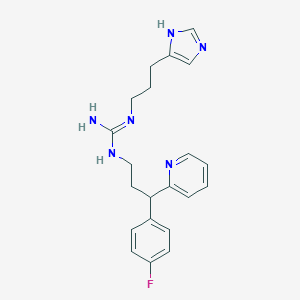
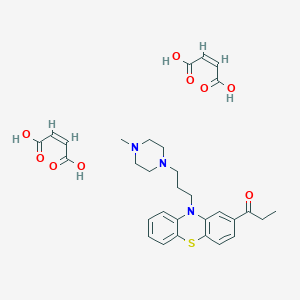
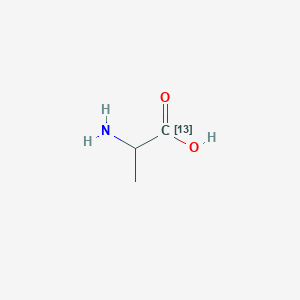
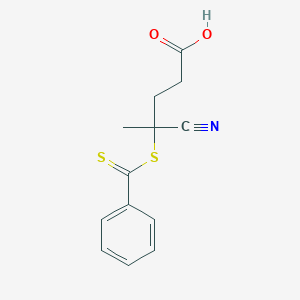
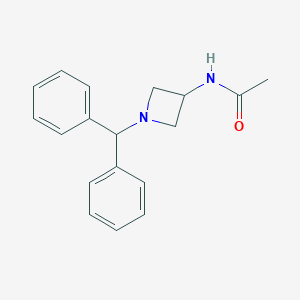
![Hexyl 3-[[3-[(3-ethyloxiranyl)methyl]oxiranyl]methyl]oxiran-2-octanoate](/img/structure/B9218.png)
